![molecular formula C7H8BF3KN B13455429 Potassium trifluoro[2-(pyridin-4-YL)ethyl]boranuide](/img/structure/B13455429.png)
Potassium trifluoro[2-(pyridin-4-YL)ethyl]boranuide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium trifluoro[2-(pyridin-4-YL)ethyl]boranuide is an organoboron compound that has gained attention in various fields of scientific research due to its unique chemical properties. This compound is characterized by the presence of a trifluoroborate group attached to a pyridine ring, making it a valuable reagent in organic synthesis and catalysis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Potassium trifluoro[2-(pyridin-4-YL)ethyl]boranuide typically involves the reaction of pyridine derivatives with boron trifluoride and potassium fluoride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron trifluoride. The general reaction scheme is as follows:
Starting Materials: Pyridine derivative, boron trifluoride, potassium fluoride.
Reaction Conditions: Anhydrous solvent (e.g., tetrahydrofuran), low temperature (0-5°C), inert atmosphere (e.g., nitrogen or argon).
Procedure: The pyridine derivative is dissolved in the anhydrous solvent, followed by the slow addition of boron trifluoride. Potassium fluoride is then added to the reaction mixture, and the reaction is stirred at low temperature for several hours. The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters and increased yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.
化学反应分析
Types of Reactions
Potassium trifluoro[2-(pyridin-4-YL)ethyl]boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the trifluoroborate group to a borane or borohydride.
Substitution: The trifluoroborate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium periodate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenated compounds, organolithium reagents, and Grignard reagents.
Major Products
Oxidation: Boronic acids, borate esters.
Reduction: Boranes, borohydrides.
Substitution: Various substituted pyridine derivatives.
科学研究应用
Potassium trifluoro[2-(pyridin-4-YL)ethyl]boranuide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential use in labeling and imaging studies due to its unique fluorescence properties.
Medicine: Explored for its potential as a drug delivery agent and in the development of boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.
作用机制
The mechanism of action of Potassium trifluoro[2-(pyridin-4-YL)ethyl]boranuide involves the interaction of the trifluoroborate group with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the compound acts as a nucleophile, transferring the boron-containing group to a palladium catalyst. This process involves oxidative addition, transmetalation, and reductive elimination steps, resulting in the formation of a new carbon-carbon bond.
相似化合物的比较
Similar Compounds
- Potassium trifluoro[2-(pyridin-2-YL)ethyl]boranuide
- Potassium trifluoro[2-(fluoropyridin-4-YL)ethyl]boranuide
- Potassium trifluoro[2-(pyridin-3-YL)ethyl]boranuide
Uniqueness
Potassium trifluoro[2-(pyridin-4-YL)ethyl]boranuide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct electronic and steric properties. This uniqueness makes it particularly effective in certain catalytic and synthetic applications where other similar compounds may not perform as well.
属性
分子式 |
C7H8BF3KN |
|---|---|
分子量 |
213.05 g/mol |
IUPAC 名称 |
potassium;trifluoro(2-pyridin-4-ylethyl)boranuide |
InChI |
InChI=1S/C7H8BF3N.K/c9-8(10,11)4-1-7-2-5-12-6-3-7;/h2-3,5-6H,1,4H2;/q-1;+1 |
InChI 键 |
RWQTVKBWLDATIC-UHFFFAOYSA-N |
规范 SMILES |
[B-](CCC1=CC=NC=C1)(F)(F)F.[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 1-cyano-6-oxo-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13455361.png)
![6',8'-dimethoxy-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride](/img/structure/B13455364.png)
![benzyl N-{1-methyl-2-oxabicyclo[2.2.2]octan-4-yl}carbamate](/img/structure/B13455369.png)
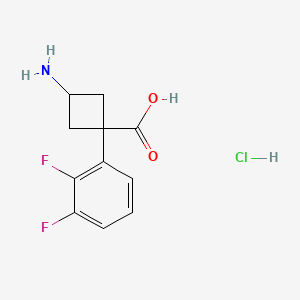
![1-{1-methyl-5-[(morpholin-4-yl)methyl]-1H-pyrazol-4-yl}methanamine dihydrochloride](/img/structure/B13455373.png)
![2-methyl-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylic acid hydrochloride](/img/structure/B13455376.png)
![Potassium trifluoro(6-(trifluoromethyl)spiro[3.3]heptan-2-yl)borate](/img/structure/B13455381.png)
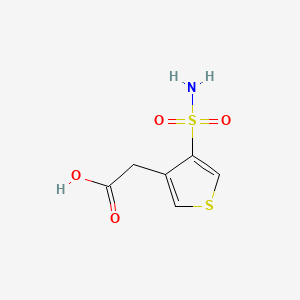
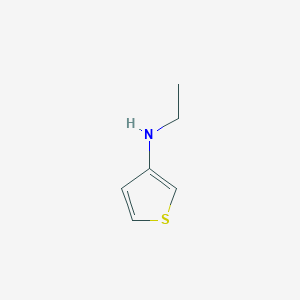
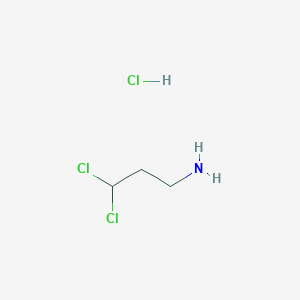
![1-Cyclopentyl-3-iodobicyclo[1.1.1]pentane](/img/structure/B13455402.png)

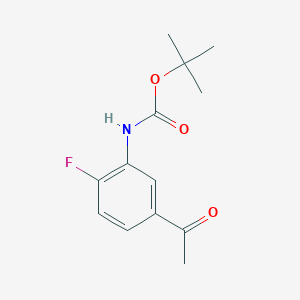
![3-(5-Oxo-1,2,3,7-tetrahydropyrrolo[3,4-f]indol-6-yl)piperidine-2,6-dione](/img/structure/B13455411.png)
